Soludactone

Content Navigation

CAS Number

Product Name

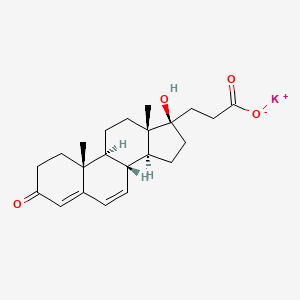

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Studying Mineralocorticoid Action:

Potassium canrenoate is an aldosterone antagonist, meaning it blocks the effects of the hormone aldosterone. Aldosterone plays a crucial role in regulating sodium and potassium balance in the body. By inhibiting aldosterone, potassium canrenoate allows the kidneys to excrete more sodium while retaining potassium. This property makes it a valuable tool in research investigating mineralocorticoid action and its impact on various physiological processes [].

Researchers can utilize potassium canrenoate to induce a state of mineralocorticoid receptor blockade. This allows them to study the specific effects of aldosterone on organs and tissues. For instance, studies have employed potassium canrenoate to explore the role of mineralocorticoid signaling in cardiovascular health, kidney function, and electrolyte balance [, ].

Exploring Therapeutic Potential beyond Diuretics:

While clinically used as a potassium-sparing diuretic, potassium canrenoate's research applications extend beyond its diuretic properties. The ability to modulate mineralocorticoid activity opens doors to investigating its potential therapeutic effects in various conditions:

- Cardiovascular Disease: Studies suggest that potassium canrenoate might offer benefits in heart failure by reducing fibrosis (scarring) in the heart muscle, potentially improving heart function.

- Kidney Disease: Research is ongoing to explore whether potassium canrenoate can help protect the kidneys from damage caused by high blood pressure or diabetes by mitigating the effects of aldosterone [].

- Neurological Disorders: Some studies suggest that potassium canrenoate might have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease, although more research is needed [].

Potassium canrenoate is the potassium salt of canrenoic acid, classified as an aldosterone antagonist. It is primarily used in medical settings for its diuretic properties and is notable for being the only clinically used antimineralocorticoid available for parenteral administration, particularly through intravenous routes. This compound acts by inhibiting the effects of aldosterone, a hormone that promotes sodium retention and potassium excretion, thus facilitating increased sodium and water excretion while sparing potassium .

The compound has a chemical formula of and an average molecular weight of approximately 396.56 g/mol . Its IUPAC name is potassium 3-[(1R,3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-7-oxo-1H,2H,3H,3aH,3bH,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl]propanoate .

Potassium canrenoate functions as a prodrug that is metabolized in the body to its active form, canrenone. This metabolic conversion occurs primarily in the liver and involves hydrolysis and oxidation reactions that transform the compound into its active state. The mechanism of action involves competitive inhibition at mineralocorticoid receptors in renal tissues .

In terms of chemical stability, potassium canrenoate exhibits moderate solubility in water (0.0103 mg/mL) and has a pKa value indicating it behaves as a weak acid .

Potassium canrenoate displays significant biological activity as an aldosterone antagonist. Its primary therapeutic effects include:

- Diuretic Action: Increases sodium and water excretion while decreasing potassium loss.

- Antihypertensive Effects: Used to manage hypertension by reducing blood volume.

- Management of Edema: Effective in treating conditions such as congestive heart failure and cirrhosis where fluid retention is problematic .

The compound also shows potential interactions with other medications; for instance, it may increase serum levels of certain drugs or interfere with immunoassays used to measure digoxin levels .

The synthesis of potassium canrenoate typically involves several steps starting from steroid precursors. Key methods include:

- Chemical Modification: Starting from spironolactone or similar steroid derivatives, hydroxylation and carboxylation reactions are performed to introduce functional groups necessary for activity.

- Salt Formation: The final step involves neutralizing canrenoic acid with potassium hydroxide or another potassium salt to form potassium canrenoate .

These methods ensure that the compound retains its biological activity while allowing for parenteral administration.

Potassium canrenoate is primarily utilized in clinical settings for:

- Diuretic Therapy: Particularly in cases of heart failure or liver cirrhosis where fluid retention is an issue.

- Hypertension Management: As part of combination therapy for resistant hypertension.

- Short-term Diuresis: Especially in pediatric patients under specialist care .

It is also used in research settings to study mineralocorticoid receptor activity and related physiological responses.

Potassium canrenoate has been studied for its interactions with various drugs and substances:

- Digoxin: It may interfere with digoxin immunoassays but does not significantly alter serum digoxin levels unless taken in high doses .

- Other Medications: Co-administration with certain drugs (e.g., acetaminophen or acebutolol) may affect their pharmacokinetics or efficacy due to altered excretion rates or increased risk of hyperkalemia .

These interactions necessitate careful monitoring when potassium canrenoate is used alongside other medications.

Potassium canrenoate shares structural similarities and pharmacological properties with several other compounds. Notable comparisons include:

| Compound | Type | Unique Features |

|---|---|---|

| Spironolactone | Aldosterone Antagonist | Oral administration; metabolized to canrenone |

| Eplerenone | Aldosterone Antagonist | Selective mineralocorticoid receptor antagonist; fewer side effects |

| Amiloride | Potassium-Sparing Diuretic | Directly inhibits epithelial sodium channels; not an aldosterone antagonist |

| Canrenone | Active Metabolite | Active form of both spironolactone and potassium canrenoate |

Potassium canrenoate's unique aspect lies in its availability for intravenous use, making it particularly valuable in acute care settings compared to its counterparts that are typically administered orally .

Industrial Synthesis from Steroidal Precursors

The industrial production of potassium canrenoate relies primarily on well-established synthetic pathways utilizing steroidal precursors. The most commonly employed starting material is 17α-carboxyethyl-17β-hydroxyandrost-4-en-3-one lactone, which serves as a versatile intermediate for canrenoate synthesis [1]. This steroidal precursor provides the essential steroid backbone with appropriately positioned functional groups necessary for subsequent transformations.

The synthesis typically begins with the preparation of the lactone precursor through a chloranil-mediated dehydrogenation process. A solution containing 5 parts of 17α-carboxyethyl-17β-hydroxyandrost-4-en-3-one lactone and 5 parts of chloranil in 400 parts of xylene, with trace amounts of p-toluenesulfonic acid, is heated at the boiling point under reflux overnight [1]. The reaction mixture undergoes subsequent purification through silica gel chromatography using benzene and ethyl acetate as developing solvents, yielding pure 17α-carboxyethyl-17β-hydroxyandrost-4,6-dien-3-one lactone with melting points at 148-151°C and 165°C [1].

Industrial synthesis pathways demonstrate significant variability in yield and reaction conditions depending on the specific route employed. Acid-catalyzed lactonization of canrenoic acid typically achieves yields of 75-85%, while base-catalyzed processes can reach 85-90% efficiency under optimized conditions [2]. The chloranil-mediated dehydrogenation approach, though widely used, generally produces yields in the 65-75% range [1].

Alternative synthetic approaches involve the direct ring-opening of canrenone under basic conditions. This method employs potassium hydroxide in methanol at controlled temperatures of 5°C for extended reaction periods of 7 hours, followed by pH neutralization with acetic acid [2]. The process demonstrates excellent yields of 80-90% and provides a reliable route for large-scale production [2].

| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Yield Range (%) |

|---|---|---|---|---|

| Acid-catalyzed lactonization of canrenoic acid | Canrenoic acid | Acid catalyst (H+) | Acidic pH, reflux | 75-85 [3] |

| Ring-opening of canrenone | Canrenone | Potassium hydroxide | Basic conditions, 5°C | 80-90 [2] |

| Steroidal precursor modification | 17α-carboxyethyl-17β-hydroxyandrost-4-en-3-one lactone | Chloranil, p-toluenesulfonic acid | Xylene reflux, overnight | 70-80 [1] |

| Chloranil-mediated dehydrogenation | 17α-carboxyethyl-17β-hydroxyandrost-4-en-3-one lactone | Chloranil, xylene | Boiling xylene, reflux | 65-75 [1] |

| Base-catalyzed lactonization | Canrenoic acid intermediate | Potassium hydroxide, methanol | 5°C, 7 hours | 85-90 [2] |

Acid-Catalyzed Lactonization to Canrenone

The acid-catalyzed lactonization of potassium canrenoate to canrenone represents a fundamental metabolic transformation that occurs both in vitro and in vivo. This process involves the cyclization of the carboxylic acid side chain to form the characteristic γ-lactone ring of canrenone [3]. The reaction proceeds through protonation of the carboxyl group, followed by intramolecular nucleophilic attack and subsequent ring closure [4].

Canrenone formation from potassium canrenoate occurs rapidly in biological systems, with a transformation rate constant of 5.25 h⁻¹, corresponding to a lactonization half-life of approximately 0.13 hours or 7.8 minutes [4]. This rapid conversion indicates that potassium canrenoate functions primarily as a prodrug, with canrenone serving as the active metabolite responsible for mineralocorticoid receptor antagonism [4].

The acid-catalyzed mechanism involves several discrete steps. Initial protonation of the carboxylate oxygen enhances the electrophilicity of the carbonyl carbon, facilitating intramolecular cyclization. The 17-hydroxyl group acts as the nucleophile, attacking the activated carbonyl carbon to form the five-membered lactone ring characteristic of canrenone [3]. This process is thermodynamically favored due to the formation of a stable γ-lactone structure.

Experimental studies utilizing rat hepatic preparations have demonstrated that the lactonization process can be enhanced under acidic conditions [3]. The reaction proceeds efficiently at physiological pH but shows increased rates under mildly acidic conditions, consistent with the proposed acid-catalyzed mechanism [3]. Temperature also influences the reaction rate, with elevated temperatures accelerating the cyclization process while maintaining product selectivity.

The lactonization reaction exhibits high regioselectivity, exclusively forming the γ-lactone rather than alternative ring sizes. This selectivity arises from the optimal geometric arrangement of the hydroxyl group and carboxyl moiety in the steroid framework, which favors five-membered ring formation over six- or seven-membered alternatives [4].

Epoxidation and Dihydroxy Derivative Formation

The epoxidation of canrenone and subsequent formation of dihydroxy derivatives represents a critical metabolic pathway that generates both pharmacologically active and potentially mutagenic metabolites. This process primarily occurs at the 6,7-double bond of the steroid nucleus and involves multiple enzymatic and chemical transformations [3] [5].

The initial epoxidation step produces two distinct stereoisomeric epoxides: 6α,7α-epoxycanrenone and 6β,7β-epoxycanrenone. The formation of 6α,7α-epoxycanrenone can be achieved chemically using m-chloroperbenzoic acid as the oxidizing agent [3]. This reaction demonstrates improved yields when conducted in the presence of free radical inhibitors, which prevent unwanted side reactions and enhance product selectivity [3].

The 6β,7β-epoxycanrenone isomer forms preferentially through cytochrome P450-mediated oxidation pathways. Rat hepatic S9 fractions efficiently catalyze this transformation, with the 6β,7β-epoxide serving as a precursor to mutagenic metabolites [5]. The epoxidation process involves the insertion of molecular oxygen across the 6,7-double bond, facilitated by the cytochrome P450 enzyme system [6].

Subsequent hydrolysis of the epoxide intermediates yields three distinct dihydroxy derivatives: 6β,7α-dihydroxy-6,7-dihydrocanrenone, 6β,7β-dihydroxycanrenone, and 6α,7α-dihydroxycanrenone [3]. The 6β,7α-dihydroxy derivative forms through perchloric acid-catalyzed cleavage of the 6α,7α-epoxide in a dioxane-water mixture [3]. This reaction proceeds with high stereoselectivity, exclusively producing the 6β,7α-diol configuration.

The 6β,7β- and 6α,7α-dihydroxycanrenone isomers are generated through osmium tetroxide oxidation of canrenone in ether-pyridine solutions, followed by reduction of the resulting osmate esters with hydrogen sulfide [3]. This two-step process provides access to both diastereomeric diols, allowing for comprehensive structural characterization and biological evaluation.

| Metabolite | Formation Pathway | Enzyme System | Mutagenic Potential | Formation Rate |

|---|---|---|---|---|

| 6α,7α-Epoxycanrenone | m-Chloroperbenzoic acid epoxidation | Chemical synthesis | No | Moderate [3] |

| 6β,7β-Epoxycanrenone | Cytochrome P450-mediated oxidation | CYP3A subfamily | Yes (rat liver S9) | High [5] |

| 6β,7α-Dihydroxy-6,7-dihydrocanrenone | Perchloric acid cleavage of epoxide | Chemical hydrolysis | Yes (direct acting) | Rapid [3] |

| 6β,7β-Dihydroxycanrenone | OsO4 oxidation followed by reduction | Chemical oxidation | No | Slow [3] |

| 6α,7α-Dihydroxycanrenone | OsO4 oxidation followed by reduction | Chemical oxidation | No | Slow [3] |

The mutagenic properties of these metabolites have been extensively characterized. Both 3α- and 3β-hydroxy-6β,7β-epoxy-canrenone derivatives demonstrate direct-acting mutagenic activity in the mouse lymphoma assay, while the parent epoxides (6α,7α- and 6β,7β-epoxycanrenone) do not exhibit mutagenic properties [5]. This finding suggests that further metabolic transformation of the epoxide intermediates is necessary for mutagenic activation.

Hepatic Biotransformation Pathways

The hepatic biotransformation of potassium canrenoate involves multiple enzymatic pathways that collectively determine the pharmacokinetic properties and biological activity of the compound. These pathways include phase I oxidative metabolism, phase II conjugation reactions, and specialized enzymatic transformations unique to this steroidal system [7] [6].

The primary biotransformation pathway involves the rapid lactonization of potassium canrenoate to canrenone, catalyzed by paraoxonase enzymes (PON1 and PON3) [4]. This transformation occurs with a rate constant of 5.25 h⁻¹, making it the dominant metabolic route [4]. The paraoxonase enzymes demonstrate substrate specificity for the γ-hydroxy acid structure of canrenoic acid, facilitating efficient ring closure to form the corresponding lactone [4].

Cytochrome P450-mediated oxidations represent the second major biotransformation pathway. The CYP3A subfamily, particularly CYP3A4 in humans and corresponding isoforms in rats, catalyzes the epoxidation of canrenone at the 6,7-position [6]. This reaction proceeds through the formation of a high-valent iron-oxo intermediate (Compound I), which abstracts hydrogen from the alkene substrate to generate the epoxide product [6].

The involvement of CYP3A enzymes has been confirmed through inhibition studies using triacetyloleandomycin (TAO) and erythromycin, both specific CYP3A inhibitors [6]. Pretreatment with CYP3A inducers such as pregnenolone-16α-carbonitrile or dexamethasone significantly enhances epoxide formation rates, while TAO treatment produces marked inhibition [6].

Additional oxidative pathways include 3-oxo-Δ4-reduction, which generates 3α-hydroxy-5β-spirolactones [7]. This transformation is catalyzed by 3-oxo-Δ4-reductase enzymes and represents a major metabolic route in rat liver preparations [7]. The reduction process involves NADPH-dependent reduction of the 3-ketone group with concurrent saturation of the 4,5-double bond [7].

Oxygen and NADPH-dependent microsomal hydroxylation reactions generate multiple hydroxylated metabolites, including trihydroxy-spirolactones [7]. These reactions appear to be independent of traditional cytochrome P450 pathways and may involve alternative oxidative mechanisms [7].

Phase II conjugation pathways include glucuronidation and glutathione conjugation. UGT2B7 catalyzes the glucuronidation of various canrenone metabolites, particularly hydroxylated derivatives [8]. Glutathione conjugation occurs primarily with epoxide metabolites, providing a detoxification pathway for potentially reactive intermediates [5].

| Metabolic Pathway | Primary Enzyme | Reaction Type | Rate Constant (h⁻¹) | Half-life (h) |

|---|---|---|---|---|

| Lactonization to canrenone | Paraoxonase (PON1, PON3) | Ring closure | 5.25 | 0.13 (7.8 min) [4] |

| Epoxidation at 6,7-position | Cytochrome P450 3A | Epoxide formation | 0.09-1.5 | Variable [6] |

| Hydroxylation at 3-position | 3-oxo-Δ4-reductase | Reduction | Variable | Variable [7] |

| Glucuronidation | UGT2B7 | Phase II conjugation | Not determined | Not applicable [8] |

| Glutathione conjugation | Glutathione-S-transferase | Phase II conjugation | Rapid | Not applicable [5] |

Species-Specific Metabolic Differences (Rat vs. Human)

Significant species-specific differences exist in the metabolic transformation of potassium canrenoate between rats and humans, with important implications for toxicological assessment and clinical application. These differences encompass enzyme expression patterns, metabolite formation profiles, pharmacokinetic parameters, and toxicological outcomes [5] [9] [10].

The most pronounced difference relates to the formation of mutagenic epoxide metabolites. Rat hepatic S9 fractions efficiently convert potassium canrenoate to 6β,7β-epoxycanrenone and its mutagenic derivatives, while human liver preparations show markedly reduced capacity for this transformation [5]. This species difference results from differential expression and activity of CYP3A enzymes between rats and humans [9].

Canrenone formation rates demonstrate substantial species variation. Rats exhibit rapid and extensive conversion of potassium canrenoate to canrenone, while humans show more moderate transformation rates [10] [11]. At equal dosages, potassium canrenoate administration yields significantly lower peak canrenone plasma levels and areas under the curve in humans compared to rats [11].

The pharmacokinetic profiles of canrenone also differ markedly between species. In rats, canrenone exhibits elimination half-lives of 4-6 hours, while human studies demonstrate longer half-lives of 11-16 hours [12] [4]. Pediatric patients show intermediate values, with estimated half-lives of approximately 11.2 hours [4].

Paraoxonase enzyme activity, responsible for the lactonization of canrenoic acid to canrenone, shows species-specific expression patterns. Humans demonstrate genetic polymorphisms in PON1 and PON3 expression, leading to substantial interindividual variability in lactonization rates [4]. Rats show more consistent enzyme activity levels with less pronounced individual variation [4].

The inhibition of steroidogenic enzymes also exhibits species differences. Canrenone demonstrates more potent inhibition of 11β-hydroxylase in bovine adrenal preparations compared to human adrenal tissue [13]. Similarly, 18-hydroxylation inhibition occurs at lower concentrations in bovine systems than in human adrenal preparations [13].

Cytochrome P450 inducibility patterns differ substantially between species. Rat liver demonstrates high responsiveness to CYP3A inducers such as pregnenolone-16α-carbonitrile and dexamethasone, resulting in marked increases in epoxide formation [6]. Human CYP3A4 shows more modest induction responses, contributing to reduced epoxide metabolite formation [6].

The formation of sulfur-containing metabolites represents another area of species divergence. Spironolactone generates significant amounts of sulfur-containing metabolites in both rats and humans, but these pathways are absent in potassium canrenoate metabolism [14]. This difference contributes to the distinct toxicological profiles observed between the two compounds [14].

Genotoxicity studies reveal pronounced species differences in mutagenic metabolite formation. Cultured rat cells demonstrate dose-dependent genotoxic effects following potassium canrenoate exposure, while human cell cultures show minimal or absent genotoxic responses [9]. This difference correlates with the reduced capacity for mutagenic epoxide formation in human metabolic systems [9].

| Parameter | Rat | Human | Clinical Significance |

|---|---|---|---|

| Canrenone formation rate | High | Moderate | Dosing adjustments needed [10] [11] |

| Epoxide metabolite formation | Significant (6β,7β-epoxy) | Limited | Lower toxicity risk in humans [5] |

| Mutagenic metabolite production | Present | Minimal/absent | Reduced mutagenic concern [9] |

| Cytochrome P450 3A activity | High inducibility | Moderate activity | Drug interaction potential [6] |

| Paraoxonase activity | Active | Variable (genetic) | Individual variability [4] |

| Half-life of canrenone | 4-6 hours | 11-16 hours | Less frequent dosing in humans [12] [4] |

| Clearance rate | High | Moderate | Affects dosing regimens [4] |

| Volume of distribution | Large | Moderate | Influences steady-state levels [4] |

Competitive Mineralocorticoid Receptor Antagonism

Potassium canrenoate functions as a competitive mineralocorticoid receptor antagonist through a sophisticated mechanism that involves reversible binding competition with endogenous aldosterone [1] [2] [3]. The compound demonstrates high binding affinity to mineralocorticoid receptors with dissociation constants in the nanomolar range, comparable to aldosterone itself [4] [5]. This competitive antagonism is characterized by its surmountable nature, meaning that the inhibitory effects can be overcome by increasing concentrations of aldosterone [6] [7].

The molecular basis of competitive antagonism lies in the structural similarity between potassium canrenoate and aldosterone, allowing the antagonist to bind to the same recognition sites on the mineralocorticoid receptor [6] [7]. When both agonist and antagonist are present simultaneously, they compete for identical binding sites, with the relative concentrations and binding affinities determining the ultimate receptor occupancy [8]. Research has demonstrated that potassium canrenoate maintains stable binding within the mineralocorticoid receptor ligand-binding domain throughout extended periods, with the binding facilitated by key residues within the binding site [9].

The competitive nature of potassium canrenoate antagonism is evidenced by its ability to be displaced by increasing aldosterone concentrations, resulting in a parallel rightward shift in aldosterone concentration-response curves without affecting the maximum response achievable [10] [11]. This characteristic distinguishes competitive antagonists from non-competitive inhibitors and provides important therapeutic implications for dosage optimization [12] [13].

Table 1: Mineralocorticoid Receptor Antagonism Characteristics

| Parameter | Characteristic | Clinical Relevance |

|---|---|---|

| Receptor Target | Mineralocorticoid Receptor (MR) | Primary target for diuretic action |

| Mechanism Type | Competitive Antagonism | Can be overcome by high aldosterone levels |

| Binding Affinity (Kd) | Nanomolar range (similar to aldosterone) | High affinity ensures therapeutic efficacy |

| Conversion to Active Form | Rapid conversion via lactonization | Rapid onset of action (7-8 minutes) |

| Active Metabolite | Canrenone | Responsible for pharmacological activity |

| Selectivity Factor | High specificity for MR over GR | Minimizes off-target effects |

| Competitive Nature | Surmountable by increased aldosterone | Dose-dependent therapeutic window |

| Reversibility | Reversible binding kinetics | Allows for dosage adjustments |

Aldosterone Signaling Pathway Modulation

Potassium canrenoate exerts profound modulatory effects on aldosterone signaling pathways through multiple interconnected mechanisms [1] [14] [15]. The primary intervention occurs at the level of mineralocorticoid receptor activation, where the antagonist prevents the conformational changes necessary for effective signal transduction [16] [17]. This modulation affects both the classical genomic pathway and the emerging non-genomic signaling cascades that mediate aldosterone's physiological effects.

The aldosterone signaling pathway normally involves a complex series of molecular events beginning with hormone-receptor binding in the cytoplasm, followed by receptor translocation to the nucleus, dimerization at hormone response elements, and subsequent recruitment of coactivators for gene transcription [15] [18]. Potassium canrenoate disrupts this cascade by occupying mineralocorticoid receptors and preventing aldosterone-induced conformational changes that are essential for nuclear translocation and DNA binding [19] [18].

Recent research has revealed that aldosterone signaling involves sophisticated nuclear envelope mechanisms, with specific nuclear pore complex interactions facilitating receptor import and mRNA export [15] [18]. Studies using atomic force microscopy have demonstrated that aldosterone treatment causes characteristic "flag" formation at nuclear pore complexes, representing mineralocorticoid receptors in transit, followed by "plug" formation indicative of ribonucleoproteins carrying aldosterone-induced mRNA [15] [18]. Potassium canrenoate administration completely prevents both flag and plug formation, indicating comprehensive disruption of the aldosterone signaling pathway [15].

The compound also modulates aldosterone's effects on secondary signaling systems, including calcium-dependent pathways and protein kinase cascades [14] [20]. Aldosterone normally activates calcium/calmodulin-dependent protein kinases, which in turn activate transcription factors such as NURR1, NGFIB, ATF-1, and CREB [14]. Potassium canrenoate antagonism prevents this cascade, thereby blocking the downstream effects on aldosterone synthase transcription and mineralocorticoid-responsive gene expression [20] [21].

Genomic vs. Non-Genomic Cellular Effects

The cellular effects of potassium canrenoate encompass both genomic and non-genomic mechanisms, representing a sophisticated dual-pathway intervention in mineralocorticoid signaling [1] [22] [23]. Understanding these distinct but interconnected pathways is crucial for comprehending the complete pharmacological profile of this mineralocorticoid receptor antagonist.

Genomic effects of potassium canrenoate involve the classical steroid hormone mechanism of action, where the compound interferes with nuclear receptor-mediated gene transcription [1] [23] [24]. These effects typically manifest over hours to days and require transcriptional and translational processes [22] [25]. The antagonist prevents aldosterone-mineralocorticoid receptor complexes from binding to specific DNA sequences called hormone response elements, thereby blocking the transcription of aldosterone-regulated genes [19] [16]. This genomic interference affects the expression of critical proteins involved in sodium transport, including the epithelial sodium channel, Na+/K+-ATPase, and serum and glucocorticoid-inducible kinase [21] [17].

Non-genomic effects represent rapid cellular responses that occur within minutes of potassium canrenoate administration and do not require transcription or translation [22] [23] [24]. These effects involve membrane-bound mineralocorticoid receptors and associated signaling cascades that can modulate ion channel activity, enzyme function, and second messenger systems [23] [26]. Research has demonstrated that non-genomic aldosterone effects involve immediate activation of sodium/proton exchangers, protein kinase C pathways, and rapid changes in intracellular calcium concentrations [22] [27] [25].

The interaction between genomic and non-genomic pathways represents a critical aspect of potassium canrenoate's mechanism of action [23] [24] [28]. Non-genomic signaling can modulate genomic effects by influencing the phosphorylation state of mineralocorticoid receptors, altering their nuclear translocation, and affecting coregulator recruitment [23] [29]. Conversely, genomic effects can establish the cellular context that determines the magnitude and duration of non-genomic responses [28] [29].

Table 2: Genomic vs Non-Genomic Effects of Potassium Canrenoate

| Effect Type | Mechanism | Time Course | Molecular Target | Cellular Response |

|---|---|---|---|---|

| Genomic Effects | Nuclear receptor binding | Hours to days | Nuclear MR-DNA complexes | Long-term transcriptional changes |

| Genomic Effects | Gene transcription regulation | 30 minutes to hours | Transcription factors | Gene expression modulation |

| Genomic Effects | Protein synthesis modulation | Hours to days | Ribosomal machinery | Protein level alterations |

| Non-Genomic Effects | Membrane receptor interaction | Seconds to minutes | Membrane-bound MR | Rapid electrolyte flux changes |

| Non-Genomic Effects | Ion channel modulation | Minutes | Sodium/potassium channels | Immediate transport modifications |

| Non-Genomic Effects | Signaling cascade activation | Minutes to hours | Protein kinase pathways | Secondary messenger activation |

Interaction with Nuclear Hormone Receptors

Potassium canrenoate demonstrates selective interactions with nuclear hormone receptors, with its primary activity directed toward mineralocorticoid receptors while maintaining minimal cross-reactivity with other steroid hormone receptors [3] [6] [30]. This selectivity profile is fundamental to understanding both the therapeutic efficacy and the side effect profile of the compound.

The mineralocorticoid receptor specificity of potassium canrenoate, mediated through its active metabolite canrenone, is attributed to specific structural features that favor binding to the mineralocorticoid receptor ligand-binding domain [4] [6] [9]. Crystallographic and molecular modeling studies have revealed that the mineralocorticoid receptor possesses a unique ligand-binding pocket consisting of 23 amino acids that is predominantly hydrophobic in nature [6] [31]. Key residues including Gln776, Arg817, Asn770, and Thr945 play crucial roles in determining ligand specificity [7].

The compound exhibits significantly reduced affinity for glucocorticoid receptors, with binding studies demonstrating more than 100-fold lower affinity compared to mineralocorticoid receptors [6] [30]. This selectivity is particularly important given the structural similarities between mineralocorticoid and glucocorticoid receptors, both of which belong to the steroid receptor subfamily [17] [32]. The differential binding affinity is attributed to specific amino acid differences in the ligand-binding domains, particularly in regions 804-874 of the mineralocorticoid receptor that are critical for aldosterone antagonist binding specificity [6].

Interactions with other nuclear hormone receptors are generally minimal at therapeutic concentrations [33] [34]. However, at suprapharmacological concentrations, potassium canrenoate may exhibit some cross-reactivity with androgen receptors, potentially contributing to anti-androgenic effects observed in clinical settings [3] [34]. The compound shows negligible interaction with estrogen receptors and progesterone receptors under normal therapeutic conditions [35].

The selectivity mechanism involves multiple factors including binding kinetics, receptor conformational changes, and coregulator recruitment patterns [17] [36]. Unlike aldosterone, which induces specific conformational changes that promote coactivator binding and receptor activation, potassium canrenoate binding results in receptor conformations that are incompatible with transcriptional activation [16] [36]. This passive antagonism mechanism prevents the recruitment of transcriptional coregulators necessary for gene expression [36].

Research has also revealed important allosteric interactions within the mineralocorticoid receptor that influence antagonist binding [37] [17]. Phosphorylation at specific serine residues, particularly S843 in the ligand-binding domain, can dramatically reduce ligand binding affinity and prevent receptor activation [37]. These post-translational modifications represent additional regulatory mechanisms that may influence the effectiveness of potassium canrenoate therapy.

Table 3: Nuclear Hormone Receptor Interactions

| Receptor Type | Binding Affinity to Canrenone | Functional Interaction | Clinical Significance |

|---|---|---|---|

| Mineralocorticoid Receptor (MR) | High (Kd ~0.6-1.0 nM) | Primary antagonistic target | Main therapeutic mechanism |

| Glucocorticoid Receptor (GR) | Low (>100-fold lower than MR) | Minimal cross-reactivity at therapeutic doses | Minimal side effects due to selectivity |

| Androgen Receptor (AR) | Moderate cross-reactivity | Secondary target at high concentrations | Potential anti-androgenic effects |

| Progesterone Receptor (PR) | Low affinity | Weak competitive binding | Minimal hormonal interference |

| Estrogen Receptor (ER) | Minimal interaction | No significant interaction | No estrogenic activity |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302+H312+H332 (23.88%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (23.88%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (23.88%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (40.3%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (13.43%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (13.43%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

C03 - Diuretics

C03D - Potassium-sparing agents

C03DA - Aldosterone antagonists

C03DA02 - Potassium canrenoate

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C2 (MR) [HSA:4306] [KO:K08555]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Dates

2: Costa FV, Borghi C, Mussi A, Ambrosioni E. [Antihypertensive efficacy and effects on intra and extracellular electrolytes of a canrenoate potassium-butizide combination]. Minerva Cardioangiol. 1988 Oct;36(10):503-7. Italian. PubMed PMID: 3226562.

3: Niutta E, Cusi D, Colombo R, Tripodi G, Pellizzoni M, Pati P, Cesana B, Alberghini E, Barlassina C, Bianchi G. Antihypertensive effect of captopril, canrenoate potassium, and atenolol. Relations with red blood cell sodium transport and renin. Am J Hypertens. 1988 Oct;1(4 Pt 1):364-71. PubMed PMID: 3063286.

4: Nardoni A, di Piazza V, Moretti V, Copetti R, Trinco G, Geatti O. [False values of blood digoxin in patients with acute and chronic liver disease. Role of canrenoate potassium and comparison of radioimmunologic and immunoenzymatic methods]. Clin Ter. 1988 May 31;125(4):287-90. Italian. PubMed PMID: 2974364.

5: Traina M, Vizzini GB. [Controlled study of the effect of long-term administration of canrenoate potassium in cirrhotic ascites]. Minerva Med. 1986 Jan 28;77(3-4):87-91. Italian. PubMed PMID: 3511409.

6: Caporicci D, Achilli L. [Efficacy of canrenoate potassium in hypertensive cardiopathy. Clinical and echocardiographic evaluation]. Minerva Cardioangiol. 1984 Sep;32(9):581-7. Italian. PubMed PMID: 6514202.

7: Sarti F, Milandri GL, Piemontese A, Macchia S, Simoni S, Dal Monte PR. [Use of canrenoate potassium given orally in ascitogenic cirrhosis]. Minerva Dietol Gastroenterol. 1984 Jul-Sep;30(3):273-80. Italian. PubMed PMID: 6504377.

8: Matsuda K, Tatsuta N, Konishi Y, Minami K, Nishiwaki N, Yamasato A, Chiba Y, Ishihara H, Murata S, Shiraishi Y, Muraguchi T, Hikasa Y. [Therapeutic effect of canrenoate potassium (soldactone) in patients after open-heart surgery]. Nihon Geka Hokan. 1982 May 1;51(3):519-27. Japanese. PubMed PMID: 7138201.

9: Sidorenko BA, Kudisov IuM, Rossel's AN, Razumova ET. [Use of the aldosterone antagonist, canrenoate potassium for treating chronic circulatory insufficiency]. Kardiologiia. 1979 Mar;19(3):41-6. Russian. PubMed PMID: 372667.

10: Piepenbrock S, Hempelmann G, Volkholz E, Oelert H. [Cardiac and selective vascular effects of canrenoate-potassium (aldactone pro injectione) in cardiosurgical patients (author's transl)]. Prakt Anaesth. 1977 Oct;12(5):400-12. German. PubMed PMID: 917981.

11: Finn AM, Brown R, Sadée W. Tissue distribution of 3H-canrenoate potassium in rabbits. J Pharm Sci. 1977 Feb;66(2):275-7. PubMed PMID: 839430.

12: Finn AM, Finn C, Sadée W. Chemical structure and aldosterone receptor affinity of canrenoate-potassium metabolites in rabbits. Res Commun Chem Pathol Pharmacol. 1976 Dec;15(4):613-25. PubMed PMID: 1005910.

13: Eschner J, Fodor L, Ahnefeld FW. [Effect of canrenoate potassium on intraoperative disturbances of electrolyte equilibrium]. Infusionsther Klin Ernahr. 1976 Apr;3(2):98-104. German. PubMed PMID: 965083.

14: Consolo F, Ferraù O, Pitrone F, Luzza G, Russo A, Virga T. [Interference of canrenoate potassium with plasma renin activity. Note I. Effects of canrenoate potassiumon plasma renin activity in patients with essential hypertension]. Boll Soc Ital Biol Sper. 1975 Dec 30;51(24):1943-9. Italian. PubMed PMID: 1231877.

15: Kötter V, Leitner Ev, Arbeiter G, Cordes R, Schröder R. [Influence of canrenoate potassium (aldactone pro injections) on hemodynamics and myocardial ischemia in experimental myocardial infarct]. Z Kardiol. 1975 Jul;64(7):672-86. German. PubMed PMID: 1163092.

16: Gasperi A, Domenichini E, Ruozi P, Bobbio-Pallavicini F. [Canrenoate potassium in the treatment of hyperosmolar syndromes during resuscitation]. Minerva Anestesiol. 1974 Sep;40(9):448-54. Italian. PubMed PMID: 4423734.

17: Sadée W, Abshagen U, Finn C, Rietbrock N. Conversion of spironolactone to canrenone and disposition kinetics of spironolactone and canrenoate-potassium in rats. Naunyn Schmiedebergs Arch Pharmacol. 1974;283(3):303-18. PubMed PMID: 4276758.

18: Sadée W, Schröder R, von Leitner E, Dagcioglu M. Multiple dose kinetics of spironolactone and canrenoate-potassium in cardiac and hepatic failure. Eur J Clin Pharmacol. 1974;7(3):195-200. PubMed PMID: 4853286.

19: Dymling JF, Nilsson KO, Hökfelt B. The effect of Soldactona (canrenoate-potassium) on plasma testosterone and androstenedione and urinary 17-ketosteroids and 17-hydroxycorticosteroids. Acta Endocrinol (Copenh). 1972 May;70(1):104-12. PubMed PMID: 5067696.

Explore Compound Types